XLogP3 Lipophilicity: 3-Ethyl Analog Offers Optimal Balance for CNS-Penetrant Kinase Inhibitor Design
The computed XLogP3 value for 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is 2.0, which is higher than the 3-methyl analog (XLogP3 = 1.5) and the unsubstituted core (XLogP3 = 1.1) [1]. This increased lipophilicity suggests enhanced passive membrane permeability, a critical parameter for targeting intracellular kinases [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (XLogP3 = 1.5) and 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (XLogP3 = 1.1) |
| Quantified Difference | ΔXLogP3 = +0.5 (vs. methyl) and +0.9 (vs. unsubstituted) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The higher lipophilicity of the 3-ethyl analog makes it a superior starting point for designing kinase inhibitors requiring adequate cell permeability, particularly for CNS targets, reducing the need for additional lipophilic modifications that could compromise solubility.
- [1] PubChem Computed Properties for CID 76847048, CID 58931410, and CID 221095. National Center for Biotechnology Information (2025). View Source
